molecular formula C13H12O4 B3027579 Methyl 5-hydroxy-3-methoxy-2-naphthoate CAS No. 1341035-71-9

Methyl 5-hydroxy-3-methoxy-2-naphthoate

Cat. No.: B3027579
CAS No.: 1341035-71-9
M. Wt: 232.23
InChI Key: PYPSUZIVIHCEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxy-3-methoxy-2-naphthoate is an organic compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of methoxy and hydroxy functional groups attached to the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxy-3-methoxy-2-naphthoate can be synthesized through the esterification of 5-hydroxy-3-methoxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants overnight to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3-methoxy-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: 5-hydroxy-3-methoxy-2-naphthoic acid.

    Reduction: 5-hydroxy-3-methoxy-2-naphthylmethanol.

    Substitution: Various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydroxy-3-methoxy-2-naphthoate is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-3-methoxy-2-naphthoate involves its interaction with various molecular targets, including enzymes and receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-2-naphthoate: Similar structure but lacks the methoxy group.

    Methyl 3-methoxy-2-naphthoate: Similar structure but lacks the hydroxy group.

Uniqueness

Methyl 5-hydroxy-3-methoxy-2-naphthoate is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 5-hydroxy-3-methoxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-12-7-9-8(4-3-5-11(9)14)6-10(12)13(15)17-2/h3-7,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPSUZIVIHCEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC=C(C2=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601170551
Record name 2-Naphthalenecarboxylic acid, 5-hydroxy-3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341035-71-9
Record name 2-Naphthalenecarboxylic acid, 5-hydroxy-3-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341035-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxylic acid, 5-hydroxy-3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-hydroxy-3-methoxy-2-naphthoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-hydroxy-3-methoxy-2-naphthoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 5-hydroxy-3-methoxy-2-naphthoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-hydroxy-3-methoxy-2-naphthoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-hydroxy-3-methoxy-2-naphthoate
Reactant of Route 6
Methyl 5-hydroxy-3-methoxy-2-naphthoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.